N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “4-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a methoxy group (-O-CH3) attached. The “2,2’-bifuran” part suggests the presence of two furan rings, which are 5-membered rings containing oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid or acid derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the atoms as suggested by its name. The furan rings, phenyl ring, and amide group would all contribute to the compound’s properties, including its reactivity, polarity, and potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the amide group might increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which showed significant antioxidant activity when tested with the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. Additionally, anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential applications in cancer therapy (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Zala, Dave, and Undavia (2015) synthesized N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide, demonstrating potential as analgesic and anti-inflammatory agents. The compounds showed notable antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial drugs (Zala, Dave, & Undavia, 2015).
Antimicrobial, Anticancer, and Antileishmanial Activities
Sirajuddin et al. (2015) reported the synthesis and characterization of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, which exhibited good antimicrobial activity. The compound also demonstrated in vitro anticancer activity against lung carcinoma (H157) and was tested for antileishmanial activity, showing attractive results. This underlines the compound's potential in antimicrobial and anticancer treatments (Sirajuddin et al., 2015).
Synthesis and Characterization for Antibacterial and Antifungal Activities
Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which showed significant antibacterial and antifungal activities. The study indicates the potential of these compounds as antimicrobial agents, with some showing activities comparable to standard drugs like Ampicillin and Flucanazole (Helal et al., 2013).
Mechanism of Action
Target of Action
Related compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.
Mode of Action
It’s worth noting that related compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-15-7-4-14(5-8-15)6-11-19(21)20-13-16-9-10-18(24-16)17-3-2-12-23-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZGECFABMHKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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